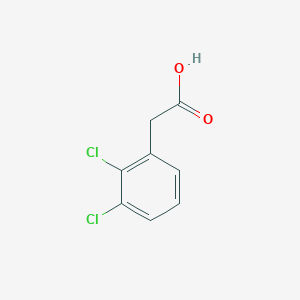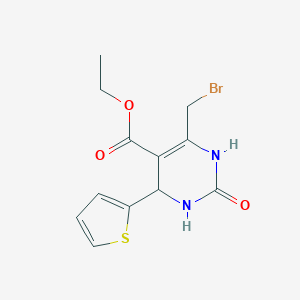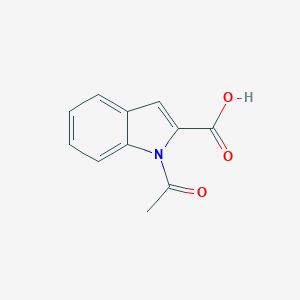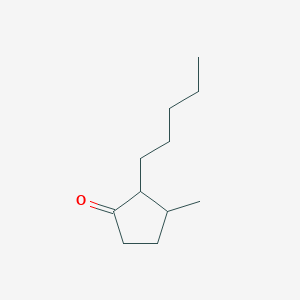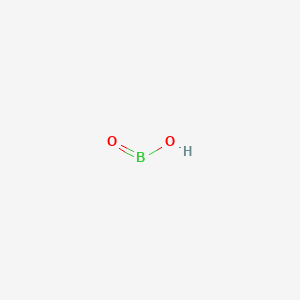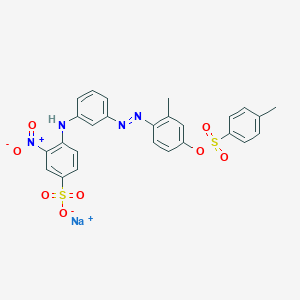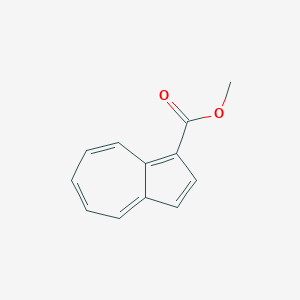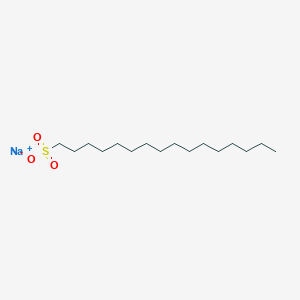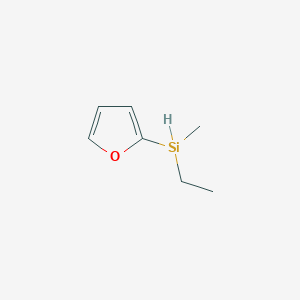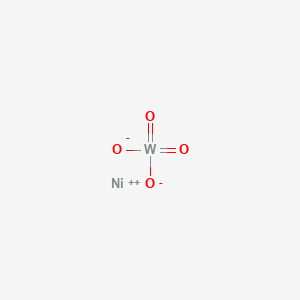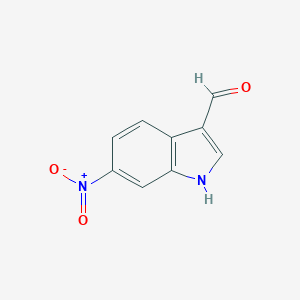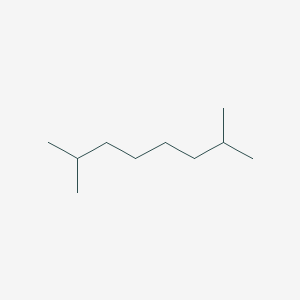
2,7-Dimethyloctane
Overview
Description
2,7-Dimethyloctane is an organic compound with the molecular formula C10H22. It is a branched alkane, specifically an isomer of decane. This compound is characterized by the presence of two methyl groups attached to the second and seventh carbon atoms of the octane chain. It is a colorless liquid at room temperature and is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dimethyloctane can be achieved through various methods. One common approach involves the alkylation of octane with methylating agents under controlled conditions. For instance, the reaction of octane with methyl iodide in the presence of a strong base like potassium tert-butoxide can yield this compound. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. One such method is the catalytic hydrogenation of 2,7-dimethyl-2,7-dinitrooctane. This process requires a hydrogenation catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to ensure complete reduction of the nitro groups to methyl groups.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethyloctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions are less common but can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine gas under UV light or with radical initiators like azobisisobutyronitrile.
Major Products:
Oxidation: 2,7-dimethyloctanol, 2,7-dimethyloctanal, and 2,7-dimethyloctanoic acid.
Reduction: No significant reduction products due to the stability of the alkane structure.
Substitution: 2,7-dichlorooctane or 2,7-dibromooctane.
Scientific Research Applications
2,7-Dimethyloctane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon oxidation and combustion processes. It helps in understanding the behavior of branched alkanes under various conditions.
Biology: Limited use in biological studies, primarily as a solvent or a reference compound in chromatographic analyses.
Medicine: Not commonly used in medicinal chemistry due to its inert nature.
Industry: Employed in the formulation of specialty fuels and lubricants. Its branched structure contributes to desirable properties such as lower freezing points and higher octane ratings.
Mechanism of Action
The primary mechanism of action for 2,7-dimethyloctane involves its participation in combustion and oxidation reactions. During oxidation, the compound undergoes a series of radical-mediated steps, leading to the formation of intermediate species such as alkyl radicals, peroxides, and hydroperoxides. These intermediates further react to produce final oxidation products like alcohols, aldehydes, and acids.
Comparison with Similar Compounds
n-Decane: A straight-chain isomer of decane with no branching.
2-Methylnonane: A branched isomer with a single methyl group on the second carbon.
n-Butylcyclohexane: A cycloalkane with a butyl group attached to the cyclohexane ring.
Uniqueness: 2,7-Dimethyloctane is unique due to its symmetrical branching at the second and seventh carbon atoms. This structure imparts specific physical and chemical properties, such as a lower boiling point and higher stability compared to its straight-chain isomer, n-decane. The presence of two methyl groups also influences its reactivity in oxidation and substitution reactions, making it a valuable compound for studying the effects of branching on hydrocarbon behavior.
Properties
IUPAC Name |
2,7-dimethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-9(2)7-5-6-8-10(3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVMYFLMMDUPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147933 | |
| Record name | Octane, 2,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-16-8 | |
| Record name | 2,7-Dimethyloctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane, 2,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-DIMETHYLOCTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octane, 2,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,7-Dimethyloctane?
A1: this compound has a molecular formula of C10H22 and a molecular weight of 142.28 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound?
A: Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier Transform-Infrared Spectroscopy (FT-IR) have been used to characterize this compound. [, ] GC-MS helps identify and quantify the compound in complex mixtures, while FT-IR provides information about its functional groups. [, ]
Q3: How does the structure of this compound influence its biodegradation?
A: The branched structure of this compound, specifically its iso-terminus, significantly hinders its biodegradation compared to straight-chain alkanes. [] Research showed that only a limited number of microbial strains could utilize this compound as a sole carbon source, highlighting the impact of branching on biodegradability. []
Q4: How does the branching in this compound affect its reactivity compared to n-Decane?
A: While both are isomers, this compound exhibits lower reactivity than n-Decane during oxidation. [] This difference is attributed to the methyl group substitution in this compound. [] Studies using a Pressurized Flow Reactor (PFR) revealed that this compound had a higher Negative Temperature Coefficient (NTC) start temperature compared to n-Decane, indicating lower overall reactivity. []
Q5: What unique observations were made regarding butene during the oxidation of this compound?
A: High levels of butene were observed near the NTC region during the oxidation of this compound. [] This production of butene, a relatively stable compound, further explains the lower reactivity of this compound compared to straight-chain alkanes like n-Decane and n-Butylcyclohexane. []
Q6: Has this compound been studied in the context of combustion and surrogate fuel models?
A: Yes, this compound has been investigated as a potential surrogate component for developing and validating chemical kinetic models for fuel combustion. [, ] Its combustion characteristics, particularly ignition delay times, have been studied in shock tubes and compared to other surrogate components. []
Q7: Can you elaborate on the role of this compound in the study of Gas-To-Liquid (GTL) kerosene combustion?
A: this compound is considered a key component in surrogate fuel mixtures used to represent GTL kerosene in combustion studies. [] Researchers develop kinetic models for this compound oxidation to understand its contribution to GTL kerosene combustion behavior, including ignition characteristics. [] These models are important for optimizing engine performance and emissions.
Q8: What role does Radon emission play in the oxidation of this compound?
A: Research has shown that alpha particles from Radon can initiate and accelerate the oxidation of this compound. [] Specifically, exposure to Radon significantly reduced the induction period for hydrogen peroxide formation and boosted peroxide yield. [] This highlights the potential of Radon radiation to influence the oxidative degradation of hydrocarbons like this compound.
Q9: What is the significance of studying the mass transfer and adsorption of this compound in porous materials?
A: Understanding the mass transfer and adsorption behavior of this compound in porous materials, such as activated carbon, is crucial for various applications, including separation processes and environmental remediation. []
Q10: How does the molecular structure of this compound influence its diffusion in activated carbon?
A: Studies utilizing the concentration-swing frequency response method have shown that this compound's branched structure influences its diffusion rate in porous materials like activated carbon. [] The research compared its diffusion behavior to straight-chain and cyclic alkanes, revealing the impact of molecular geometry on mass transfer within porous structures. []
Q11: What are the implications of the concentration-dependent diffusion of this compound in activated carbon?
A: The concentration-dependent diffusion of this compound in activated carbon has implications for designing and optimizing adsorption-based processes. [] For instance, understanding this behavior is essential for developing efficient methods for removing this compound and similar hydrocarbons from contaminated water or air streams using activated carbon. []
Q12: Has this compound been found in biological systems?
A: Yes, this compound has been identified as a component in the cuticular abdominal glands of the Variegated Grasshopper (Zonocerus variegatus L.). [] While the specific role of this compound in this context is yet to be fully elucidated, its presence suggests potential biological functions in insects. []
Q13: What other compounds are found alongside this compound in the Variegated Grasshopper?
A: In the Variegated Grasshopper, this compound is found alongside various other compounds, including decane, undecane, tridecanoic acid methyl ester, hexadecanoic acid, and several other esters, fatty acids, and alcohols. [] This complex mixture of compounds may play a role in chemical communication, defense mechanisms, or other biological processes. []
Q14: Has this compound been identified in any other insect species?
A: Research has identified this compound as a component in the sex pheromones extracted from the abdominal glands of the Bitter Leaf Weevil (Lixus camerunus). [] This suggests a potential role for this compound in insect communication, particularly in attracting mates. []
Q15: What is the significance of identifying pheromone compounds in insects like the Bitter Leaf Weevil?
A: Identifying and characterizing pheromone compounds in pest insects like the Bitter Leaf Weevil offers possibilities for developing environmentally friendly pest control strategies. [] Understanding the chemical signals used by these insects can lead to the development of pheromone traps or mating disruption techniques, reducing reliance on traditional pesticides. []
Q16: What other research avenues are being explored with this compound?
A: Researchers continue to explore the photochemical reactions [], cool flame chemistry [], and oxidation mechanisms [, , , ] of this compound. These studies provide valuable insights into its fundamental chemical behavior and potential applications.
Q17: What is the significance of studying the photochemical reactions of this compound?
A: Investigating the photochemical reactions of this compound is essential for understanding its fate in the environment, particularly under sunlight exposure. [] This knowledge helps assess its potential for photodegradation and the formation of secondary pollutants. []
Q18: Why is understanding the cool flame chemistry of this compound important?
A: Studying the cool flame chemistry of this compound contributes to a comprehensive understanding of its combustion behavior, especially at low temperatures. [] This knowledge is valuable for optimizing engine design and fuel formulations to minimize emissions and improve fuel efficiency. []
Q19: Why is there continued research on the oxidation mechanisms of this compound?
A: A thorough understanding of the oxidation mechanisms of this compound is crucial for developing accurate kinetic models used in combustion simulations. [, , , ] These models help predict fuel performance, optimize engine design, and assess the environmental impact of combustion processes. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


